Molecular Property Differentiation: CAS 2034416-89-0 vs. Non-Acetylated Piperazine Analogs
A key differentiation from closely related piperazine analogs is the acetyl substitution, which converts a secondary amine (a hydrogen bond donor) into a tertiary amide. This results in a distinct hydrogen bond donor/acceptor profile. The compound has 1 HBD and 6 HBA, while a non-acetylated analog (e.g., a compound with a free piperazine-NH) would possess an additional HBD, significantly altering its permeability and binding characteristics [1]. The calculated logP of 1.85 suggests a balanced lipophilicity, differentiating it from more polar or hydrophobic analogs [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD; 6 HBA |
| Comparator Or Baseline | Non-acetylated analog: 2 HBD; 6 HBA (estimated) |
| Quantified Difference | Delta of -1 HBD |
| Conditions | Calculated from molecular structure (C13H17N5O). |
Why This Matters
The reduction in HBD count is a standard medicinal chemistry strategy to improve passive membrane permeability and oral bioavailability, directly impacting the selection of this compound as a superior lead-like probe over a non-acetylated scaffold.
- [1] Sildrug Database. (n.d.). Physicochemical Properties: Formula C13H17N5O. Retrieved April 30, 2026. View Source
- [2] ZINC Database Entry for ZINC001616138870. Accessed via zinc.docking.org. View Source
